molecular formula C26H27Cl2N3O3S B12472904 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide

Cat. No.: B12472904
M. Wt: 532.5 g/mol
InChI Key: YTAABPGORRTTNR-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a benzenesulfonamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable benzyl halide under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperazine intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the benzylpiperazine intermediate with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonamide derivatives.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring and benzenesulfonamide moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
  • N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C26H27Cl2N3O3S

Molecular Weight

532.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[(2,4-dichlorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C26H27Cl2N3O3S/c27-23-12-11-22(25(28)17-23)19-31(35(33,34)24-9-5-2-6-10-24)20-26(32)30-15-13-29(14-16-30)18-21-7-3-1-4-8-21/h1-12,17H,13-16,18-20H2

InChI Key

YTAABPGORRTTNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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